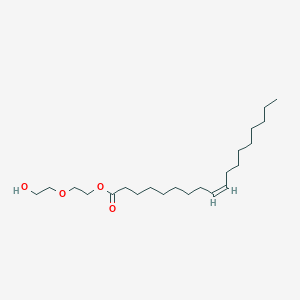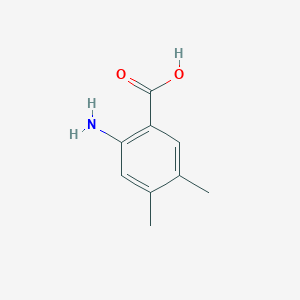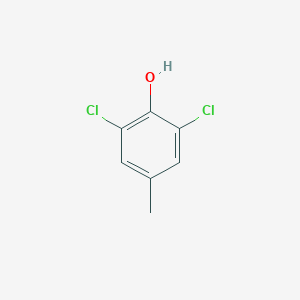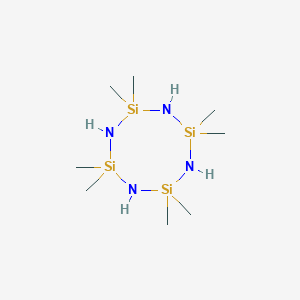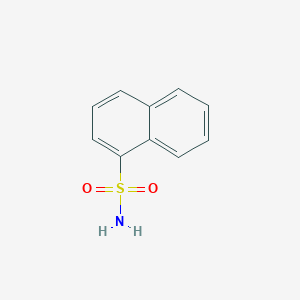
Naphthalene-1-sulfonamide
Übersicht
Beschreibung
Naphthalene-1-sulfonamide is a type of sulfonamide, which is a group of compounds known for their various pharmacological activities . It has been used in the synthesis of 2,6-disubstituted pyridines, 6-substituted 2,2′-bipyridines and 6,6′-disubstituted 2,2′-bipyridines .
Synthesis Analysis
Naphthalene-1-sulfonamide has been used in the synthesis of various compounds. For instance, it was used as a starting reagent in the synthesis of 2,6-disubstituted pyridines, 6-substituted 2,2′-bipyridines and 6,6′-disubstituted 2,2′-bipyridines .Molecular Structure Analysis
The molecular structure of Naphthalene-1-sulfonamide has been analyzed using X-ray crystallography, showing strong intermolecular interactions in the crystalline state .Chemical Reactions Analysis
Naphthalene-1-sulfonamide has been subjected to a structure–activity relationship (SAR) study for inhibition of Leishmania .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition : Naphthalene and isoquinoline sulfonamide derivatives have contributed significantly to elucidating the physiological function of various protein kinases. These compounds have potential applications in developing new medicines, particularly as specific inhibitors of Rho-Kinase (Hidaka, Suzuki, Shibuya, & Sasaki, 2005).
Enzyme Inhibition for Therapeutic Applications : Sulfonamide derivatives of Naphthalene-1-sulfonamide show promising enzyme inhibition activities. For instance, some derivatives demonstrate good lipoxygenase inhibition, relevant in anti-inflammatory drug development, and moderate α-glucosidase inhibition, important for anti-diabetic drugs (Abbasi et al., 2015).
Fluoride Ion Sensing : A core-substituted naphthalene diimide sulfonamide derivative acts as a highly selective sensor for fluoride ions, indicating applications in analytical chemistry (Bhosale, Bhosale, Kalyankar, & Langford, 2009).
HIV-1 Integrase Inhibitors : Caffeoyl naphthalene sulfonamide derivatives have been studied as HIV-1 integrase inhibitors, suggesting potential in anti-HIV therapy. QSAR analysis suggests ways to enhance their activity (Sahu, Ravichandran, Mourya, & Agrawal, 2007).
Lead Detection : Naphthalene-sulfonamide derivatives have been used to develop sensors for detecting lead (II) ions, indicating applications in environmental monitoring (Kamal et al., 2015).
Protein Binding Studies : The compound N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been used to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, suggesting its use in biochemical research (Jun, Mayer, Himel, & Luzzi, 1971).
Molecular Characterization and Analysis : Studies involving naphthalene sulfonamide derivatives have also contributed to molecular characterization and computational chemistry, as seen in the synthesis and analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Biomedical Imaging and Sensing : Naphthalene sulfonamide derivatives have been explored for their utility in biomedical imaging and sensing, such as fluorescence sensing and intracellular imaging of Al3+ ions (Mondal et al., 2015).
Environmental Applications : These compounds have also been studied for environmental applications, such as the use of polyaromatic sulfonates as tracers in geothermal reservoirs (Rose, Benoit, & Kilbourn, 2001).
Safety And Hazards
Zukünftige Richtungen
Naphthalene-1-sulfonamide has shown potential in the treatment of Leishmaniasis, a parasitic infectious disease . The new findings from the SAR study open new directions for advanced leishmaniasis treatment . Additionally, naphthalene-1-sulfonamide derivatives have shown potential as potent and selective inhibitors of fatty acid binding protein 4 .
Eigenschaften
IUPAC Name |
naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFHAKCBWOSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237723 | |
| Record name | Naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1-sulfonamide | |
CAS RN |
606-25-7, 89456-57-5 | |
| Record name | 1-Naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089456575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALENE-1-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9V2DQ59A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

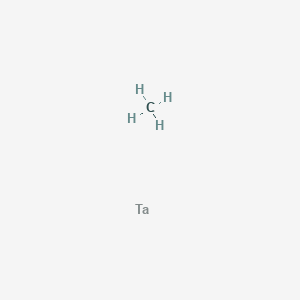
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
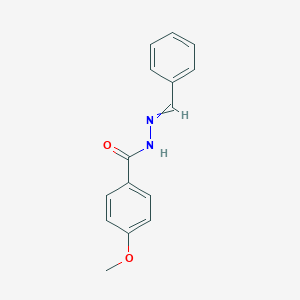
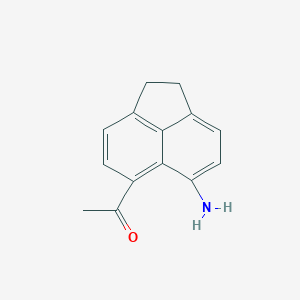
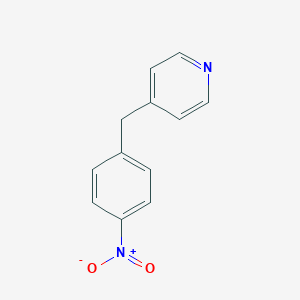
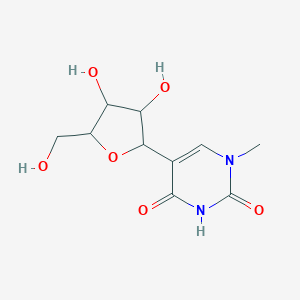
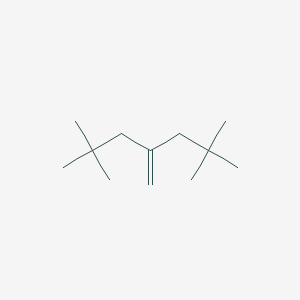
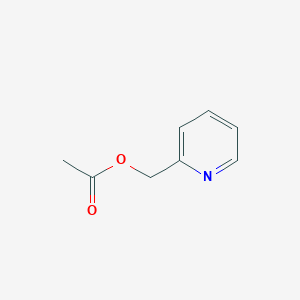
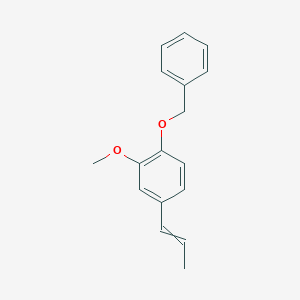
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
